Inhibitor 19 -

Inhibitor 19

Catalog Number: EVT-10902862
CAS Number:
Molecular Formula: C29H36N4O6
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Inhibitor 19 is derived from a series of synthetic processes aimed at optimizing its binding affinity and specificity towards target enzymes. It falls into the broader category of enzyme inhibitors, which can be classified into various types based on their mechanism of action. The main classifications include competitive, non-competitive, and uncompetitive inhibitors, with Inhibitor 19 likely exhibiting characteristics typical of reversible inhibitors that modulate enzyme activity without irreversible binding.

Synthesis Analysis

Methods and Technical Details

The synthesis of Inhibitor 19 involves several key steps that are typical in organic chemistry for producing potent enzyme inhibitors. The methods can include:

  1. Precursor Selection: Starting from commercially available amino acids or other organic compounds.
  2. Functional Group Manipulation: Employing techniques such as protection/deprotection strategies to ensure the correct functional groups are available at specific stages of the synthesis.
  3. Coupling Reactions: Utilizing methods like peptide coupling or Ugi reactions to form the core structure of Inhibitor 19.
  4. Purification: Techniques such as chromatography are employed to isolate the final product and ensure high purity.

The detailed technical steps may involve the use of reagents like coupling agents (e.g., carbodiimides) and solvents that facilitate the reaction while maintaining stability.

Molecular Structure Analysis

Structure and Data

Inhibitor 19 possesses a complex molecular structure characterized by specific functional groups that enable its interaction with target enzymes. The exact structure would typically be elucidated using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into bond angles, distances, and stereochemistry.

Key structural data might include:

  • Molecular Formula: A representation indicating the number and type of atoms.
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Configuration: Visualized through computational modeling or crystallographic data.
Chemical Reactions Analysis

Reactions and Technical Details

Inhibitor 19 likely engages in various chemical reactions that are crucial for its function as an inhibitor. These reactions may include:

  1. Binding Mechanism: Interactions with specific amino acid residues in the active site of target enzymes, leading to altered enzymatic activity.
  2. Reversible Binding: The formation of non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts that allow for reversible inhibition.

Technical details regarding these reactions would involve kinetic studies to measure binding affinities (Kd values) and inhibition constants (Ki values), which provide quantitative data on the effectiveness of Inhibitor 19.

Mechanism of Action

Process and Data

The mechanism of action for Inhibitor 19 involves its binding to the active site or allosteric sites on target enzymes, leading to a decrease in enzymatic activity. This process can be described as follows:

  1. Initial Binding: Inhibitor 19 approaches the enzyme's active site.
  2. Conformational Change: The binding induces a conformational change in the enzyme, reducing its ability to catalyze reactions effectively.
  3. Reversibility: The inhibitor can dissociate from the enzyme, restoring normal function once it is removed.

Data supporting this mechanism can be derived from biochemical assays measuring enzyme activity in the presence and absence of Inhibitor 19.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Inhibitor 19 exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid or liquid depending on purity and formulation.
  • Solubility: Solubility characteristics in various solvents (e.g., water, organic solvents) are crucial for its application in biological systems.
  • Stability: Thermal stability data indicating how it behaves under different temperatures can inform storage conditions.
  • Reactivity: Information on how it reacts with other chemicals or biological molecules is vital for understanding potential side effects or interactions.

Relevant data might include melting points, boiling points, pH stability ranges, and reactivity profiles with common laboratory reagents.

Applications

Scientific Uses

Inhibitor 19 has significant applications in various scientific fields:

  1. Pharmaceutical Development: Used in drug design targeting specific enzymes implicated in diseases such as cancer or viral infections.
  2. Biochemical Research: Serves as a tool for studying enzyme functions and pathways within cellular systems.
  3. Therapeutic Applications: Potentially developed into treatments that modulate enzymatic activities associated with pathological conditions.

The ongoing research surrounding Inhibitor 19 continues to explore its efficacy and safety profiles in clinical settings, aiming to enhance therapeutic outcomes for patients suffering from various diseases.

Introduction to Dihydroorotate Dehydrogenase as a Therapeutic Target

Dihydroorotate Dehydrogenase (dihydroorotate dehydrogenase) is a mitochondrial membrane-associated flavin-dependent enzyme that occupies a critical position in cellular metabolism. It catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate—using ubiquinone as an electron acceptor. This reaction couples pyrimidine synthesis to mitochondrial respiration, positioning dihydroorotate dehydrogenase at the intersection of metabolic and proliferative processes [1] [6].

Biological Function of Dihydroorotate Dehydrogenase in Pyrimidine Biosynthesis

The de novo pyrimidine synthesis pathway consists of six enzymatic steps that convert glutamine, aspartate, and bicarbonate into uridine monophosphate, the precursor for all pyrimidine nucleotides. Dihydroorotate dehydrogenase performs the only mitochondrial step in this otherwise cytosolic pathway. Its catalytic activity regenerates oxidized ubiquinone for the electron transport chain while simultaneously generating orotate, which is transported to the cytosol for conversion to uridine monophosphate by uridine monophosphate synthase [6].

Key biochemical characteristics of dihydroorotate dehydrogenase include:

  • Dependence on respiratory chain function: The enzyme requires a functional coenzyme Q redox cycle (complex III/IV activity) for electron transfer. Cancer cells lacking mitochondrial DNA (ρ⁰ cells) exhibit defective dihydroorotate dehydrogenase activity despite intact enzyme expression, confirming its respiratory coupling [2] [9].
  • Metabolic gatekeeping: Dihydroorotate dehydrogenase activity determines flux through the entire de novo pathway. Inhibition causes rapid depletion of uridine triphosphate, cytidine triphosphate, and downstream metabolites, compromising nucleic acid synthesis, glycosylation reactions, and phospholipid biosynthesis [1] [6].

Table 1: Enzymatic Components of De Novo Pyrimidine Synthesis

EnzymeSubcellular LocationFunction
Carbamoyl phosphate synthetase IICytosolCommits glutamine to pyrimidine synthesis
Aspartate transcarbamoylaseCytosolForms N-carbamoyl-aspartate
DihydroorotaseCytosolCyclizes to dihydroorotate
Dihydroorotate dehydrogenaseMitochondrial inner membraneOxidizes dihydroorotate to orotate
Uridine monophosphate synthaseCytosolConverts orotate to uridine monophosphate
Cytidine triphosphate synthetaseCytosolAminates uridine triphosphate to cytidine triphosphate

Dihydroorotate Dehydrogenase Dysregulation in Oncogenic Processes

Dihydroorotate dehydrogenase is not typically mutated or overexpressed in cancers; instead, its activity is co-opted by oncogenic programs to support malignant transformation:

  • Transcriptional upregulation by oncogenes: MYC and MYCN directly bind to the dihydroorotate dehydrogenase promoter, increasing its expression in neuroblastoma, colorectal carcinoma, and acute myeloid leukemia. This enhances pyrimidine production to meet biosynthetic demands of rapid proliferation. MYCN-amplified neuroblastomas exhibit 3–5-fold higher dihydroorotate dehydrogenase mRNA than non-amplified counterparts [7] [8].
  • Respiration-dependent tumorigenesis: Cancer cells devoid of mitochondrial DNA require host-derived mitochondrial transfer to regain tumorigenicity. Reactivation of dihydroorotate dehydrogenase-driven pyrimidine synthesis—not adenosine triphosphate production—is the essential function restored, enabling cell cycle progression. Genetic dihydroorotate dehydrogenase deletion abrogates tumor formation even in respiration-competent cells [2] [9].
  • Immune evasion mechanisms: Dihydroorotate dehydrogenase modulates cancer cell sensitivity to T-cell cytotoxicity via phospholipid metabolism. Inhibition reduces cytidine diphosphate-choline levels, shifting phosphatidylcholine synthesis toward long-chain polyunsaturated fatty acid species that are prone to peroxidation. This induces ferroptosis, making cells vulnerable to immune attack [3]. Additionally, dihydroorotate dehydrogenase blockade upregulates major histocompatibility complex class I expression by 2.5–4-fold through positive transcription elongation factor B-mediated transcriptional elongation, enhancing antigen presentation [4].
  • Anti-ferroptotic activity: Dihydroorotate dehydrogenase constitutes a parallel ferroptosis defense system independent of glutathione peroxidase 4. It maintains mitochondrial membrane integrity by reducing ubiquinone to ubiquinol, which acts as a lipid-soluble antioxidant. In esophageal and colorectal carcinomas, dihydroorotate dehydrogenase overexpression correlates with ferroptosis resistance [3] [10].

Rationale for Dihydroorotate Dehydrogenase Inhibition in Hematologic Malignancies

Hematopoietic malignancies exhibit unique metabolic vulnerabilities to dihydroorotate dehydrogenase inhibition:

  • Salvage pathway deficiency: Unlike solid tumors, leukemic blasts often have low expression of uridine-cytidine kinase, limiting their ability to salvage extracellular uridine. This creates dependence on de novo pyrimidine synthesis. Physiological uridine concentrations (5–20 μM) are insufficient to rescue dihydroorotate dehydrogenase-inhibited leukemia cells, requiring supraphysiological levels (>100 μM) [1] [6].
  • Dual anti-leukemic mechanisms: In acute myeloid leukemia, dihydroorotate dehydrogenase inhibitors exert cytotoxic effects by inducing replication stress and DNA damage through nucleotide depletion. Simultaneously, they promote blast differentiation by disrupting the metabolic coordination supporting self-renewal. This differentiation is evidenced by morphological changes, CD11b/CD14 upregulation, and loss of leukemia-initiating capacity [1] [5].
  • Oncogenic pathway interdiction: In adult T-cell leukemia/lymphoma, human T-cell leukemia virus type 1 infection and the Tax oncoprotein increase dihydroorotate dehydrogenase expression. Inhibition suppresses nuclear factor kappa-light-chain-enhancer of activated B cells and protein kinase B signaling while inducing S-phase arrest, DNA damage, and mixed apoptotic/necroptotic cell death [5].
  • Synergy with immunotherapy: Preclinical data demonstrate that dihydroorotate dehydrogenase inhibition increases interferon gamma-positive cluster of differentiation 8-positive T-cell infiltration by 2.3–3.1-fold in syngeneic models. This remodels the tumor microenvironment to enhance programmed cell death protein 1 blockade efficacy [3] [4].

Table 2: Hematologic Malignancies with Demonstrated Dihydroorotate Dehydrogenase Dependence

MalignancyKey Vulnerability MechanismsExperimental Inhibitors
Acute myeloid leukemiaLow salvage activity, differentiation blockadeBrequinar, BAY2402234, ASLAN003
Adult T-cell leukemia/lymphomaHuman T-cell leukemia virus type 1-induced dihydroorotate dehydrogenase upregulationBAY2402234
MYCN-amplified neuroblastomaTranscriptional activation by MYCNBrequinar + dipyridamole
Diffuse large B-cell lymphomaEnhanced de novo pyrimidine synthesisAG-636

The Inhibitor 19 compound class exemplifies structure-activity refinements overcoming limitations of early dihydroorotate dehydrogenase inhibitors like brequinar (limited efficacy in solid tumors) and leflunomide (low potency). These agents exploit the convergent mechanisms linking dihydroorotate dehydrogenase to nucleotide scarcity, ferroptosis sensitization, and immune recognition—establishing a multifaceted therapeutic rationale [1] [3] [6].

Properties

Product Name

Inhibitor 19

IUPAC Name

2-[2-[[[(2S,6S,9E,13S)-13-amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid

Molecular Formula

C29H36N4O6

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C29H36N4O6/c30-24-9-3-1-2-4-10-25(29(39)31-18-21-8-6-5-7-20(21)16-27(36)37)33-26(35)17-22(32-28(24)38)15-19-11-13-23(34)14-12-19/h1-2,5-8,11-14,22,24-25,34H,3-4,9-10,15-18,30H2,(H,31,39)(H,32,38)(H,33,35)(H,36,37)/b2-1+/t22-,24-,25-/m0/s1

InChI Key

QUJXIMWUJGTUEG-CLKUPZDLSA-N

Canonical SMILES

C1CC(C(=O)NC(CC(=O)NC(CCC=C1)C(=O)NCC2=CC=CC=C2CC(=O)O)CC3=CC=C(C=C3)O)N

Isomeric SMILES

C\1C[C@@H](C(=O)N[C@H](CC(=O)N[C@@H](CC/C=C1)C(=O)NCC2=CC=CC=C2CC(=O)O)CC3=CC=C(C=C3)O)N

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